molecular formula C21H30N2O3 B3817638 4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(3-phenylpropyl)morpholine

4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(3-phenylpropyl)morpholine

Cat. No. B3817638
M. Wt: 358.5 g/mol
InChI Key: XROVMPJROGQINS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a piperidine and a morpholine ring. Piperidines are six-membered heterocycles with one nitrogen atom and five carbon atoms . Morpholine is a common organic solvent used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of both a piperidine and a morpholine ring. The exact structure would depend on the specific arrangement and bonding of these components .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 1-Acetylpiperidine-4-carbonyl chloride, a related compound, is a solid or liquid at room temperature .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many piperidine derivatives have pharmaceutical applications .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. For example, 1-Acetylpiperidine-4-carbonyl chloride is classified as a danger under the GHS05 pictogram .

Future Directions

The future directions for research on this compound would depend on its intended use and the current state of research in that area. Piperidine derivatives are an active area of research due to their importance in pharmaceuticals .

properties

IUPAC Name

1-[4-[2-(3-phenylpropyl)morpholine-4-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-17(24)22-12-10-19(11-13-22)21(25)23-14-15-26-20(16-23)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,19-20H,5,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROVMPJROGQINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCOC(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Acetyl-4-piperidinyl)carbonyl]-2-(3-phenylpropyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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